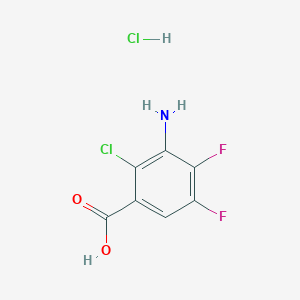

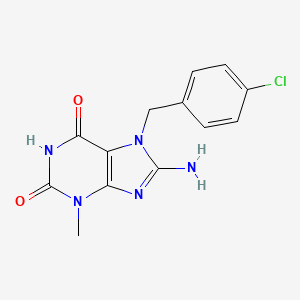

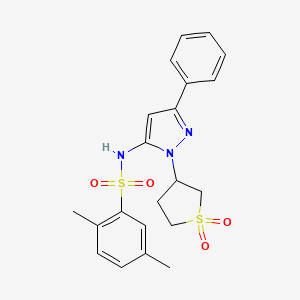

![molecular formula C16H14N6O B2540440 N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-68-3](/img/structure/B2540440.png)

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine, also known as QPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QPA is a heterocyclic compound that contains a pyridazine ring, a quinoxaline ring, and an azetidine ring. The unique structure of QPA makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism Research by Turteltaub et al. (1999) utilized accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP in rodents compared to humans. This study highlighted differences in metabolite profiles between humans and rodents, suggesting that rodent models may not accurately represent the human response to heterocyclic amine exposure due to differences in bioactivation and detoxification processes (Turteltaub et al., 1999).

Dietary Exposure and Risk Assessment Research into the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers indicates continual human exposure through diet, which may contribute to cancer risk. Studies like those by Ushiyama et al. (1991) have quantified heterocyclic amines in human urine to estimate daily exposure, providing insight into potential health risks and contributing to dietary recommendations and cancer prevention strategies (Ushiyama et al., 1991).

Mechanisms of Action and Cancer Risk Investigations into the relationship between dietary heterocyclic amine intake and cancer risk, such as lung cancer, have been conducted to understand the mechanisms of action and to assess risk factors associated with consumption. Research by Sinha et al. (2000) explored the association between heterocyclic amine consumption and lung cancer risk, providing evidence of a potential link that may inform dietary guidelines and public health policies (Sinha et al., 2000).

Mechanism of Action

Target of Action

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been reported to have a wide range of biological activities and are used against many targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives are known for their diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . They interact with their targets, leading to various biochemical changes that result in their therapeutic effects.

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Quinoxaline derivatives are known for their diverse pharmacological effects, which result from their interaction with various molecular targets and cellular processes .

Biochemical Analysis

Biochemical Properties

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of DNA-topoisomerase-II, an enzyme essential for DNA replication and repair . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with DNA-topoisomerase-II involves binding to the enzyme’s active site, preventing it from catalyzing the unwinding of DNA strands . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity and contribute to its overall pharmacological effects. Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound interacts with binding proteins that influence its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins, further influencing cellular processes.

properties

IUPAC Name |

[3-(pyridazin-3-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c23-16(14-8-17-12-4-1-2-5-13(12)20-14)22-9-11(10-22)19-15-6-3-7-18-21-15/h1-8,11H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZANEYHCCLNWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

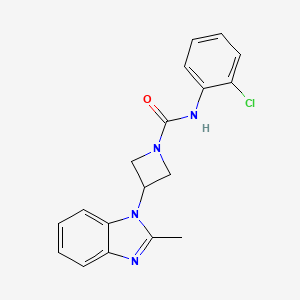

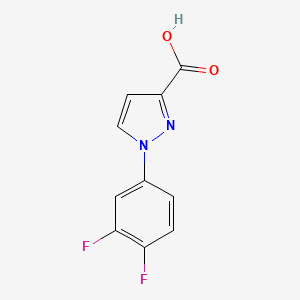

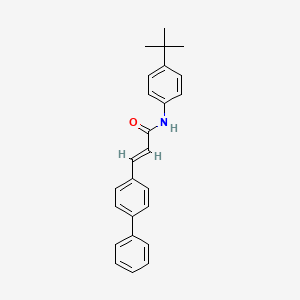

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)

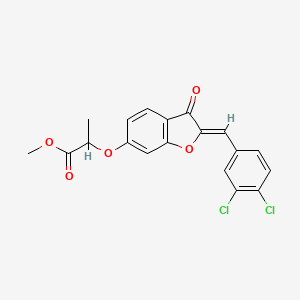

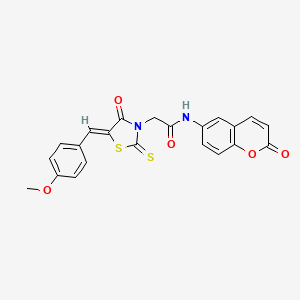

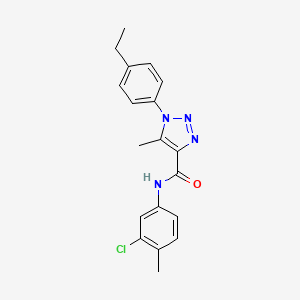

![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)

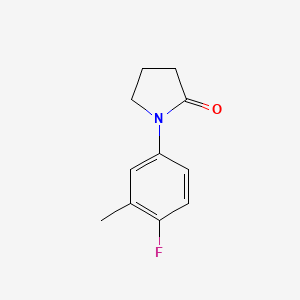

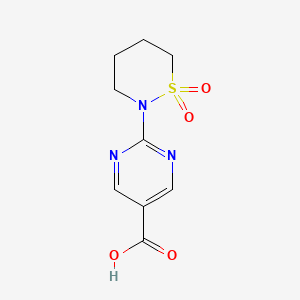

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)